

Unveiling the Divergence: A Comparative Guide to KAI2 and D14 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Karrikinolide 3-ethyl ester	
Cat. No.:	B15554999	Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between the homologous α/β -hydrolase receptors, KARRIKIN INSENSITIVE 2 (KAI2) and DWARF14 (D14), is pivotal for dissecting plant signaling pathways and developing novel agrochemicals. This guide provides an in-depth comparison of their distinct roles, ligand specificities, and signaling mechanisms, supported by experimental data and detailed protocols.

The evolution of land plants has been shaped by the diversification of signaling pathways that allow for adaptation to environmental cues. Central to this are the KAI2 and D14 receptors, which, despite their structural similarities, have evolved to perceive different chemical signals and elicit distinct physiological responses. KAI2 is considered the more ancient receptor, perceiving karrikins—smoke-derived compounds that signal post-fire germination opportunities—and a yet-to-be-identified endogenous plant hormone, termed KAI2 ligand (KL).[1][2] In contrast, D14 evolved from a duplication of KAI2 in seed plants and has been subfunctionalized to perceive strigolactones (SLs), a class of hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][3]

While both signaling pathways converge on the F-box protein MORE AXILLARY GROWTH 2 (MAX2), they regulate different downstream transcriptional repressors, leading to largely distinct developmental outcomes.[1][2] This guide delves into the experimental evidence that elucidates these functional divergences.



Quantitative Comparison of KAI2 and D14 Receptor Properties

The functional specificity of KAI2 and D14 is rooted in their distinct biochemical and biophysical properties. The following tables summarize key quantitative data from various studies, highlighting the differences in their ligand binding affinity, binding pocket size, and hydrolytic activity.

Receptor	Ligand	Dissociation Constant (Kd)	Method	Reference
A. thaliana KAI2	KAR1	147 μΜ	Isothermal Titration Calorimetry (ITC)	[4]
P. sativum KAI2A	(–)-GR24	115.40 ± 9.87 μΜ	Intrinsic Fluorescence	[3]
P. sativum KAI2B	(–)-GR24	89.43 ± 12.13 μΜ	Intrinsic Fluorescence	[3]

Table 1: Ligand Binding Affinities of KAI2 Receptors. This table presents the dissociation constants (Kd) of KAI2 from different plant species with various ligands. Lower Kd values indicate higher binding affinity.

Receptor	Ligand Binding Pocket Volume	Reference
A. thaliana KAI2	279 ų	[5]
A. thaliana D14	357 ų	[5]
O. sativa D14	432 ų	[5]

Table 2: Comparison of Ligand Binding Pocket Volumes. The smaller binding pocket of KAI2 compared to D14 is a key structural determinant of their distinct ligand specificities.



Enzyme	Substrate	Hydrolysis Rate (% in 2 hours)	Reference
A. thaliana D14	(+)-GR24	~100%	[6]
A. thaliana D14	(–)-GR24	~100%	[6]
A. thaliana KAI2	(+)-GR24	Not detected	[3]
A. thaliana KAI2	(–)-GR24	~20%	[3]
P. sativum KAI2A	(–)-GR24	~15%	[3]
P. sativum KAI2B	(+)-GR24	~10%	[3]
P. sativum KAI2B	(–)-GR24	~40%	[3]

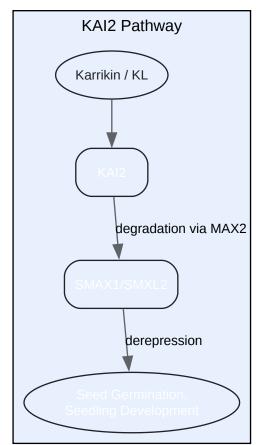
Table 3: Comparative Hydrolytic Activity of KAI2 and D14 with GR24 Stereoisomers. This table shows the percentage of the synthetic strigolactone analog GR24 hydrolyzed by different receptors over a 2-hour period. D14 exhibits broader and more efficient hydrolytic activity towards GR24 stereoisomers compared to KAI2.

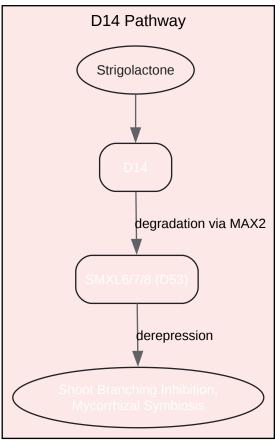
Signaling Pathway Divergence

The distinct downstream effects of KAI2 and D14 activation are primarily due to their interaction with different members of the SMAX1-LIKE (SMXL) family of transcriptional repressors.

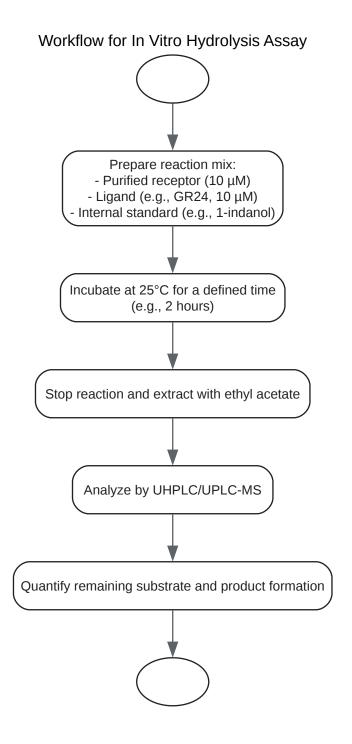


KAI2 and D14 Signaling Pathways









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
- 2. Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional analyses explain Pea KAI2 receptor diversity and reveal stereoselective catalysis during signal perception PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of two phytohormone signal-transducing α/β hydrolases: karrikin-signaling KAI2 and strigolactone-signaling DWARF14 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive Analysis of DWARF14-LIKE2 (DLK2) Reveals Its Functional Divergence from Strigolactone-Related Paralogs [frontiersin.org]
- To cite this document: BenchChem. [Unveiling the Divergence: A Comparative Guide to KAI2 and D14 Receptors]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15554999#functional-differences-between-kai2-and-d14-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com